

Harmane-d4: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: Harmane-d4

Cat. No.: B15620393

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Harmane-d4**, a deuterated analog of the neuroactive β -carboline alkaloid, Harmane. **Harmane-d4** is an essential tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies of Harmane, due to its utility as a stable isotope-labeled internal standard.

Core Concepts: Understanding Harmane-d4

Harmane-d4 is a form of Harmane in which four hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to Harmane but has a higher molecular weight. This mass difference is the key to its function as an internal standard in mass spectrometry-based analytical methods, allowing for precise and accurate quantification of Harmane in complex biological matrices.

Chemical Structure

The chemical structure of Harmane consists of a β -carboline backbone with a methyl group at the 1-position. In **Harmane-d4**, the four deuterium atoms are typically located on the benzene ring of the β -carboline structure.

Harmane 

Harmane-d4 

Physicochemical and Quantitative Data

The key physicochemical properties of Harmane and **Harmane-d4** are summarized in the table below for easy comparison.

Property	Harmane	Harmane-d4
Chemical Formula	C ₁₂ H ₁₀ N ₂	C ₁₂ H ₆ D ₄ N ₂
Molecular Weight	182.22 g/mol	186.25 g/mol [1]
CAS Number	486-84-0	2012598-89-7 [2]
Melting Point	235-238 °C	Not available
Solubility	Soluble in methanol and DMSO. [3] Sparingly soluble in aqueous buffers.	Soluble in methanol.

Experimental Protocols: Quantification of Harmane using Harmane-d4

The use of **Harmane-d4** as an internal standard is critical for accurate quantification of Harmane in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol.

Sample Preparation (Human Plasma)

- **Spiking with Internal Standard:** To 100 µL of human plasma, add 10 µL of a **Harmane-d4** working solution (concentration will depend on the expected range of Harmane concentrations in the samples).
- **Protein Precipitation:** Add 300 µL of ice-cold acetonitrile to the plasma sample to precipitate proteins.
- **Vortexing:** Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

- Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Collection: Carefully transfer the supernatant to a new tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

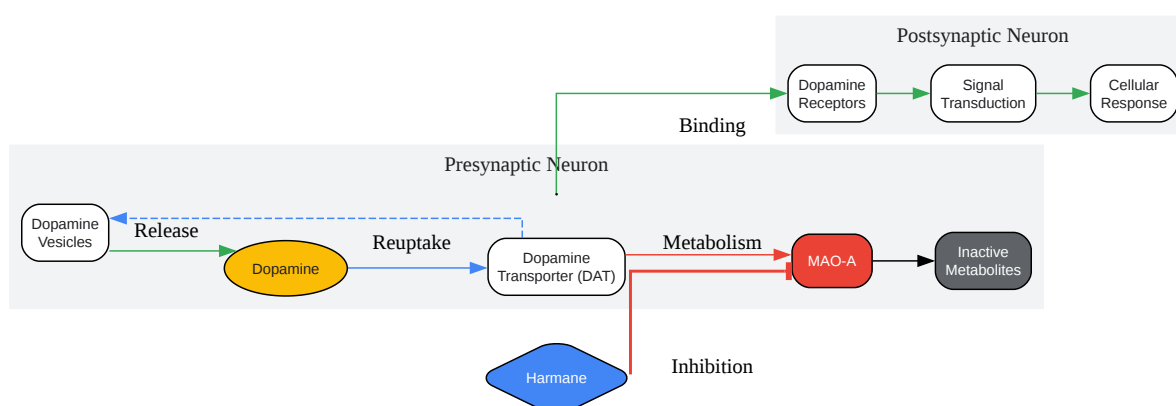
LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is typically used for the separation of Harmane.
 - Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile is commonly employed.
 - Flow Rate: A typical flow rate is 0.4 mL/min.
 - Injection Volume: 5-10 µL of the reconstituted sample is injected.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
 - MRM Transitions:
 - Harmane: The precursor ion is the protonated molecule $[M+H]^+$ (m/z 183.1). The product ion for quantification is typically m/z 128.1.
 - **Harmane-d4**: The precursor ion is the protonated molecule $[M+D]^+$ (m/z 187.1). The product ion for quantification is typically m/z 132.1.

- Collision Energy: The collision energy for each transition should be optimized to achieve the most intense and stable signal.

Signaling Pathway: Harmane as a Monoamine Oxidase Inhibitor

Harmane is a known inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO-A, Harmane increases the levels of these neurotransmitters in the synaptic cleft, which can potentiate the effects of substances like nicotine that also increase dopamine release. This mechanism is believed to contribute to the addictive properties of tobacco smoke, which contains Harmane.

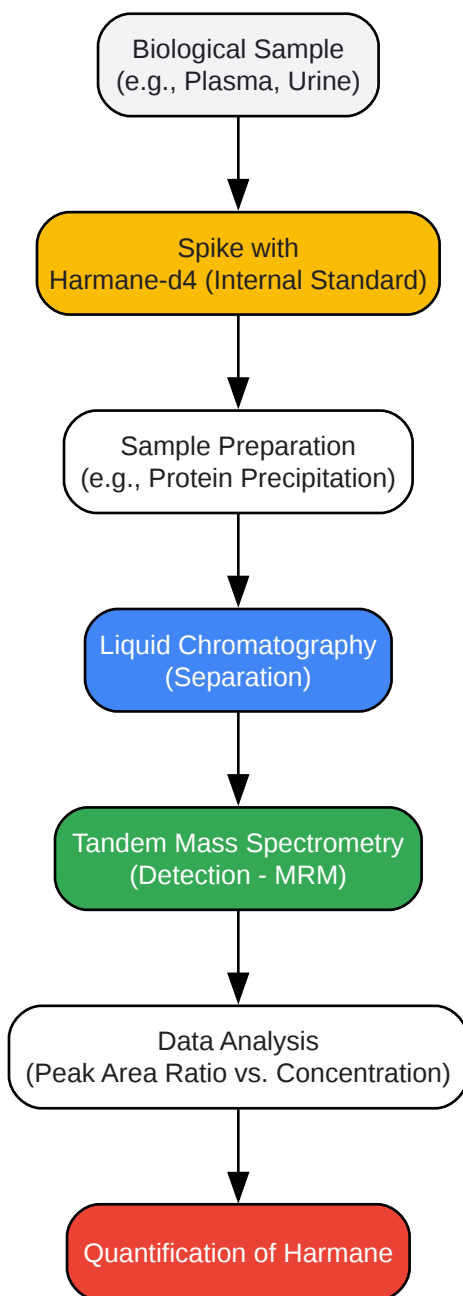


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Caption: Harmane inhibits MAO-A, increasing dopamine levels in the synapse.

Experimental Workflow

The general workflow for a study involving the quantification of Harmane using **Harmane-d4** is depicted below.



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Caption: Workflow for Harmane quantification using **Harmane-d4**.

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